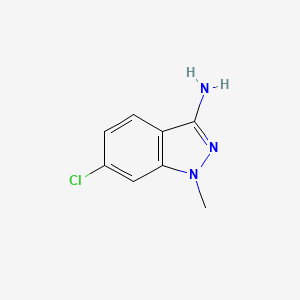

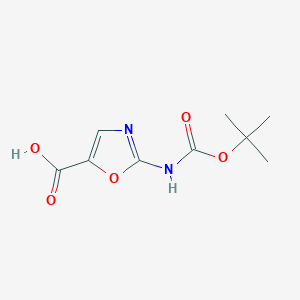

![molecular formula C12H13NNa2O6S B1437754 [(2,6-Dimethylphenyl)(2-sulfoacetyl)amino]acetic acid sodium salt CAS No. 1196157-87-5](/img/structure/B1437754.png)

[(2,6-Dimethylphenyl)(2-sulfoacetyl)amino]acetic acid sodium salt

Overview

Description

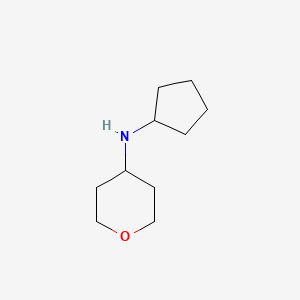

This compound, also known as Dimethachlor Metabolite CGA 373464, is a metabolite of dimethachlor . It is the sodium salt of 2- (Sulfoacetamido) Dimoxystrobin Acetic Acid . Its molecular formula is C12H16NNaO6S and it has a molecular weight of 325.31 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [Na+].Cc1cccc ©c1N (CC (O)=O)C (=O)CS ( [O-]) (=O)=O . The InChI key is BSGUBTIVHBTTNF-UHFFFAOYSA-M .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C12H16NNaO6S), molecular weight (325.31), and its representation in SMILES and InChI formats . Additional properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

DP2 Receptor Antagonist Applications

The sodium salt of [(2,6-Dimethylphenyl)(2-sulfoacetyl)amino]acetic acid has been identified as a crucial component in the development of DP2 receptor antagonists. These antagonists are significant in the field of inflammatory and respiratory diseases, particularly in the treatment of asthma. The patent WO2011085033 highlights the use of these compounds, especially the sodium salt, demonstrating their effectiveness in Phase I clinical trials for treating such conditions (Norman, 2011).

Interaction with Tropylium Salts

In the realm of organic chemistry, the interaction between 2,6-dimethylphenol and tropylium salts has been extensively studied. This reaction, particularly in acetic acid solution, leads to the formation of cycloheptatriene and (4-hydroxy-3,5-dimethylphenyl)tropylium salts. The yield of this reaction is influenced by the type of anion present, indicating a nuanced interplay of molecular interactions (Helden, Borg, & Bickel, 2010).

Complex Molecular Structures

The compound has been involved in the synthesis of complex molecular structures such as the one described by the title compound [Na(C25H33N2O6S2)(H2O)2], which manifests as a 'triple' internal salt with three positive and three negative charge centers. This complex structure, obtained from the reaction of sodium 4-amino-3,5-diethylbenzenesulfonate with acetylacetone in the presence of hydrochloric acid in methanol, underlines the compound's potential in creating intricate molecular architectures (Guo, Wang, Harms, & Sun, 2007).

Unique Sodium Distorted Linkage

The compound has been observed to form unique sodium distorted linkages in certain crystal structures, such as in the case of diclofenac sodium pentahydrate. This structure, characterized by its distorted Na(H2O)6 octahedral units and intricate linkage patterns, sheds light on the potential of [(2,6-Dimethylphenyl)(2-sulfoacetyl)amino]acetic acid sodium salt in contributing to the formation of complex crystal arrangements and potentially influencing the properties of the resultant material (Muangsin et al., 2002).

Future Directions

The future directions for research on this compound are not specified in the search results. Given that it is a metabolite of dimethachlor and a pesticide derivative, potential areas of interest could include studying its effects on organisms and the environment, as well as exploring its potential uses in agriculture .

properties

IUPAC Name |

disodium;2-(2,6-dimethyl-N-(2-sulfonatoacetyl)anilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6S.2Na/c1-8-4-3-5-9(2)12(8)13(6-11(15)16)10(14)7-20(17,18)19;;/h3-5H,6-7H2,1-2H3,(H,15,16)(H,17,18,19);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLRDBMFWSKXNZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CC(=O)[O-])C(=O)CS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NNa2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2,6-Dimethylphenyl)(2-sulfoacetyl)amino]acetic acid sodium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

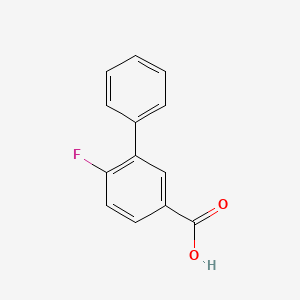

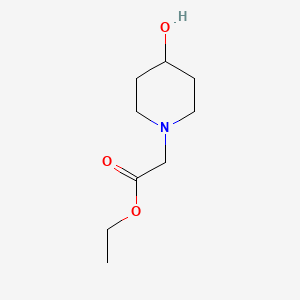

![tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate](/img/structure/B1437678.png)

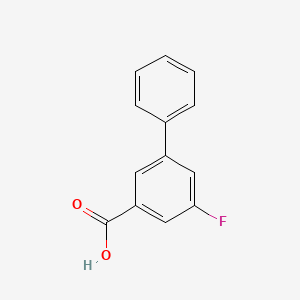

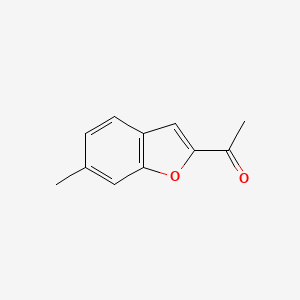

![[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B1437687.png)

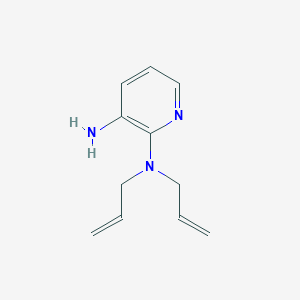

![(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B1437693.png)